
1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one involves multiple steps, starting from simple precursors. The process typically includes the formation of a pyridinone ring, followed by bromination and nitration reactions to introduce the respective functional groups. Techniques such as catalysis and controlled reaction conditions are often employed to ensure high yields and selectivity.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the spatial arrangement of atoms, the nature of chemical bonds, and the electronic distribution within the molecule, providing insights into its reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging the reactivity of the bromo and nitro groups. These reactions include substitution, addition, and coupling processes, which can be utilized to synthesize a wide range of derivatives with diverse biological and physical properties.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecular structure and intermolecular interactions present in the compound.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the functional groups and the overall molecular framework. Understanding these properties is essential for designing and optimizing synthetic routes and applications.
Concellón, J., Rodríguez‐Solla, H., Concellón, C., García‐Granda, S., & Díaz, M. (2006). Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions. Organic Letters, 8(26), 5979-5982. Link to paper.
Amorim, E. L., Brandão, S., Cavalcanti, C. O., Galdino, S., Pitta, I., & Luu-duc, C. (1992). Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones. Annales Pharmaceutiques Francaises, 50(2), 103-111. Link to paper.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
In the domain of synthetic chemistry, 1-(3-bromobenzyl)-3-nitropyridin-2(1H)-one serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Charbonnière, Weibel, and Ziessel (2002) discuss the transformation of bromo to ester functionalities via a carboethoxylation reaction facilitated by low-valent Pd(0), highlighting its utility in ligand design with potential applications in bioconjugation and labeling of biological materials (Charbonnière, Weibel, & Ziessel, 2002). Similarly, Sakakibara et al. (1993) explored the cyanation of heteroaromatic halides, including 3-bromopyridine, using nickel(0) complexes, showcasing the compound's role in synthesizing nitriles from bromopyridines (Sakakibara et al., 1993).
Materials Science Applications
In materials science, the focus on polymers incorporating photolabile groups, such as the o-nitrobenzyl group, is intensifying due to their potential in creating materials with properties that can be altered with light. Zhao et al. (2012) discuss the utilization of o-nitrobenzyl derivatives in polymers for applications ranging from photodegradable hydrogels to thin-film patterning, underscoring the broader potential of nitrobenzyl-based compounds in advanced material design (Zhao, Sterner, Coughlin, & Théato, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQNHCCIZLULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

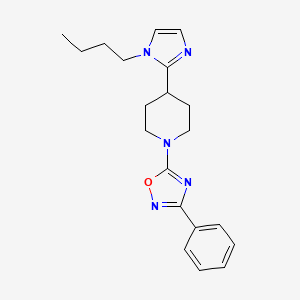
![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
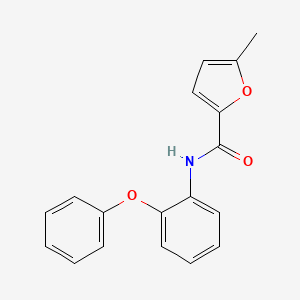
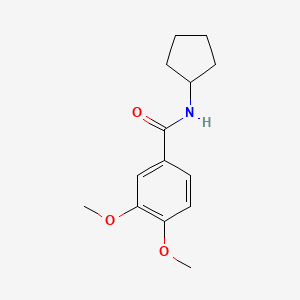
![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
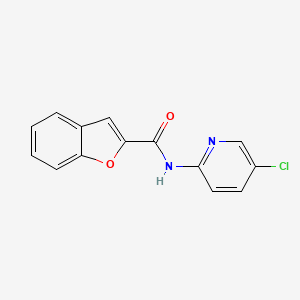
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)
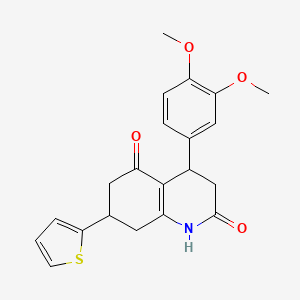
![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)